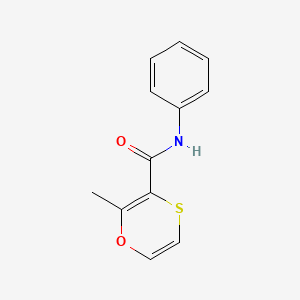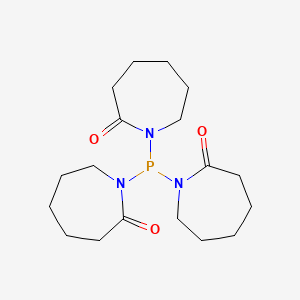
(2,5-Dimethylphenyl)(dimethyl)phenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dimethylphenyl)(dimethyl)phenylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group and a 2,5-dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethylphenyl)(dimethyl)phenylsilane typically involves the reaction of 2,5-dimethylphenylmagnesium bromide with dimethylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: (2,5-Dimethylphenyl)(dimethyl)phenylsilane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Functionalized phenylsilane derivatives.
科学的研究の応用
(2,5-Dimethylphenyl)(dimethyl)phenylsilane has several applications in scientific research:
Chemistry: It is used as a silylating agent in organic synthesis to protect hydroxyl groups and other reactive sites.
Material Science: The compound is used in the synthesis of silicon-based polymers and materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive silicon-containing compounds.
Industry: It is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (2,5-Dimethylphenyl)(dimethyl)phenylsilane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The phenyl groups provide steric hindrance and electronic effects that influence the reactivity and selectivity of the compound.
類似化合物との比較
Dimethylphenylsilane: Similar structure but lacks the 2,5-dimethyl substitution on the phenyl group.
Trimethylphenylsilane: Contains three methyl groups bonded to the silicon atom instead of two.
Diphenylsilane: Contains two phenyl groups bonded to the silicon atom.
Uniqueness: (2,5-Dimethylphenyl)(dimethyl)phenylsilane is unique due to the presence of the 2,5-dimethyl substitution on the phenyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications in organic synthesis and material science.
特性
CAS番号 |
135609-07-3 |
|---|---|
分子式 |
C16H20Si |
分子量 |
240.41 g/mol |
IUPAC名 |
(2,5-dimethylphenyl)-dimethyl-phenylsilane |
InChI |
InChI=1S/C16H20Si/c1-13-10-11-14(2)16(12-13)17(3,4)15-8-6-5-7-9-15/h5-12H,1-4H3 |
InChIキー |
GATOIGDSKQCYMD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)[Si](C)(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide](/img/structure/B14273963.png)
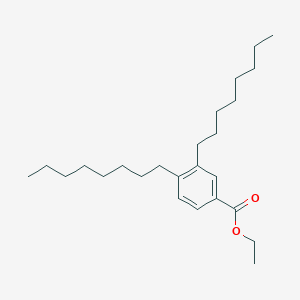
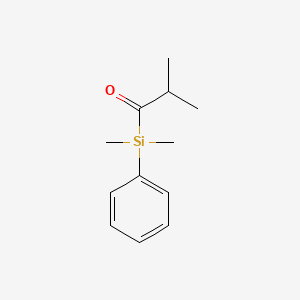
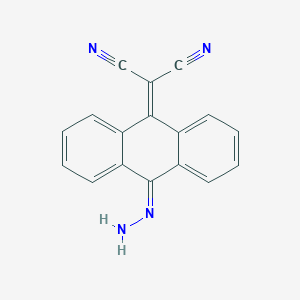
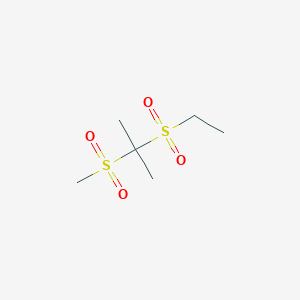

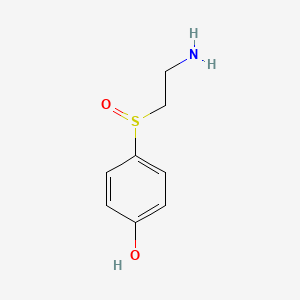



![4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate](/img/structure/B14274002.png)
